7-chloro-4-fluoro-1H-indole
Overview
Description
7-Chloro-4-fluoro-1H-indole is a heterocyclic aromatic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound’s structure consists of a fused benzene and pyrrole ring, with chlorine and fluorine substituents at the 7th and 4th positions, respectively. This unique substitution pattern imparts distinct chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-fluoro-1H-indole typically involves multi-step organic reactions. One common method includes the halogenation of indole derivatives. For instance, starting with 4-fluoroindole, chlorination can be achieved using reagents like N-chlorosuccinimide (NCS) under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-fluoro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily participates in electrophilic substitution reactions.
Nucleophilic Substitution: The presence of chlorine and fluorine atoms makes the compound susceptible to nucleophilic substitution, especially under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding indole-2,3-diones and reduction to form indoline derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are commonly used.
Nucleophilic Substitution: Bases such as sodium hydroxide or potassium tert-butoxide are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Electrophilic Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Nucleophilic Substitution: Substituted indoles with various nucleophiles.
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Scientific Research Applications
7-Chloro-4-fluoro-1H-indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-chloro-4-fluoro-1H-indole is primarily based on its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis . The exact pathways involved depend on the specific biological context and the nature of the substituents on the indole ring .
Comparison with Similar Compounds
4-Fluoroindole: Lacks the chlorine substituent, resulting in different chemical reactivity and biological activity.
7-Chloroindole: Lacks the fluorine substituent, affecting its electronic properties and reactivity.
5-Chloro-4-fluoroindole: Similar substitution pattern but at different positions, leading to distinct properties.
Uniqueness: 7-Chloro-4-fluoro-1H-indole is unique due to the specific positioning of chlorine and fluorine atoms, which influences its chemical reactivity and biological interactions. This unique substitution pattern makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
7-chloro-4-fluoro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLHBKXFGWZSIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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